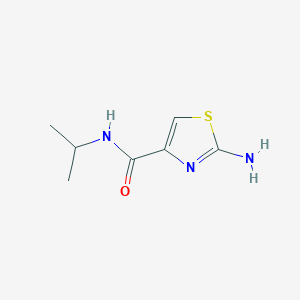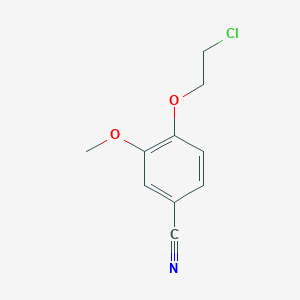
4-(2-Chloroethoxy)-3-methoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2-Chloroethoxy)-3-methoxybenzonitrile” is a chemical compound with the molecular formula C10H10ClNO2. It contains a benzonitrile group (a benzene ring attached to a nitrile group), an ether group (an oxygen atom connected to two carbon atoms), and a chloro group (a chlorine atom attached to a carbon atom) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzonitrile group, an ether group, and a chloro group. The presence of these functional groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the nitrile, ether, and chloro groups. The nitrile group could undergo reactions such as hydrolysis, reduction, or addition. The ether group might participate in reactions such as cleavage under acidic conditions. The chloro group could be displaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile and ether groups could enhance its solubility in polar solvents. The chloro group might make the compound more dense and increase its boiling point .Scientific Research Applications
Synthesis of Anti-tumor Activities of Novel Derivatives : A compound related to 4-(2-Chloroethoxy)-3-methoxybenzonitrile was synthesized and evaluated for anti-tumor activities, showing potential effectiveness against cell proliferation in certain cancer cell lines (Li, 2015).
Efficient Synthesis for Chemical Applications : Another study details the efficient multigram-scale synthesis of derivatives of 4-(2-Chloroethoxy)-3-methoxybenzonitrile, highlighting its utility in carbohydrate chemistry for synthesizing glycosides (Zinin et al., 2017).
Thermal Performance Analysis : The thermal performance of a compound synthesized from 4-methoxybenzonitrile was investigated, providing insights into its stability and potential applications in materials science (Hui, 2012).
Use in Organic Synthesis : A study on tele nucleophilic aromatic substitutions highlighted the synthesis of compounds related to 4-(2-Chloroethoxy)-3-methoxybenzonitrile, demonstrating its relevance in complex organic synthesis processes (Giannopoulos et al., 2000).
Synthesis of Liquid Crystalline Monomers : Research has been conducted on synthesizing new liquid crystalline monomers, where compounds related to 4-(2-Chloroethoxy)-3-methoxybenzonitrile were used. This indicates potential applications in advanced materials and photonic technologies (한양규 & 김경민, 1999).
Oxidation Studies : Studies on the oxidation of methoxybenzonitriles to quinones and phenols provide insights into the chemical properties and reactivity of derivatives of 4-(2-Chloroethoxy)-3-methoxybenzonitrile (Orita et al., 1989).
Spectroscopic Analysis : Research on the electronic and vibrational spectra of methoxy benzonitriles, including studies on 4-methoxybenzonitrile, highlights its significance in spectroscopic analysis and material characterization (Goel & Agarwal, 1982).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(2-chloroethoxy)-3-methoxybenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNCKOFXAYAKES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroethoxy)-3-methoxybenzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

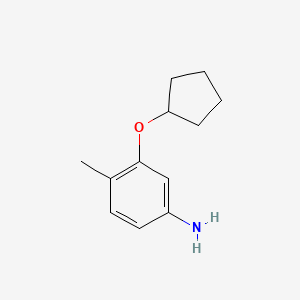
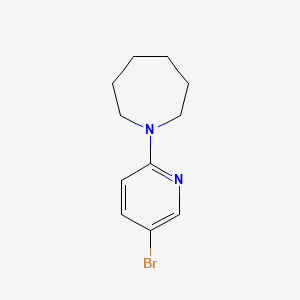

![3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B1372699.png)




![(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine](/img/structure/B1372706.png)

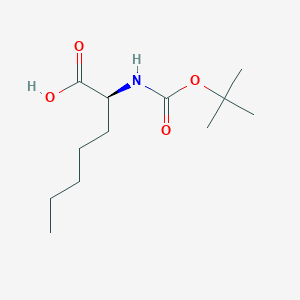
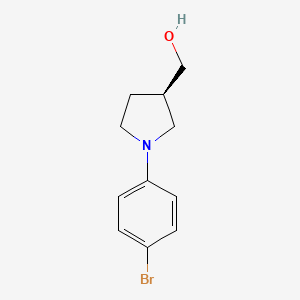
![2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1372713.png)
